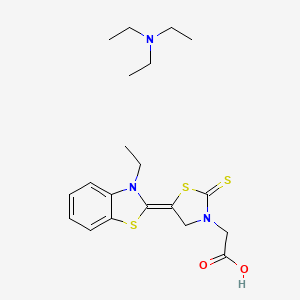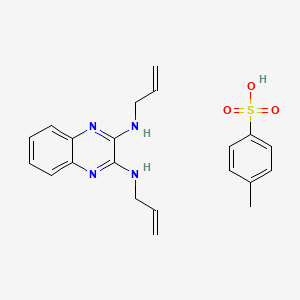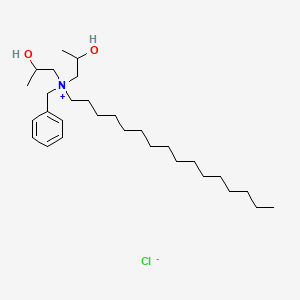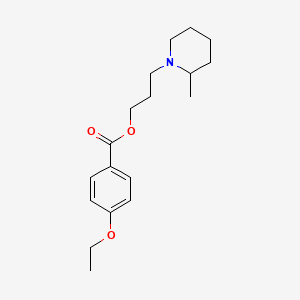![molecular formula C16H16NNaO8S B13766532 Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt CAS No. 68016-08-0](/img/structure/B13766532.png)
Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium: is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups. This compound is known for its ionic nature, consisting of a positively charged pyridinium ion and a negatively charged sulfonate group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring followed by the introduction of the carboxylate, hydroxy, and sulfonate groups. Common reagents used in these reactions include pyridine, sodium hydroxide, and various sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the correct substitution and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridinium compounds. These products can further undergo additional reactions to form more complex molecules .
Aplicaciones Científicas De Investigación
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
Uniqueness
The uniqueness of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
Propiedades
Número CAS |
68016-08-0 |
|---|---|
Fórmula molecular |
C16H16NNaO8S |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]phenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C16H17NO8S.Na/c18-13(9-17-7-1-2-12(8-17)15(19)20)10-25-14-5-3-11(4-6-14)16(21)26(22,23)24;/h1-8,13,16,18,21H,9-10H2,(H-,19,20,22,23,24);/q;+1/p-1 |
Clave InChI |
HDCCHEFIBNGPMS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C[N+](=C1)CC(COC2=CC=C(C=C2)C(O)S(=O)(=O)[O-])O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


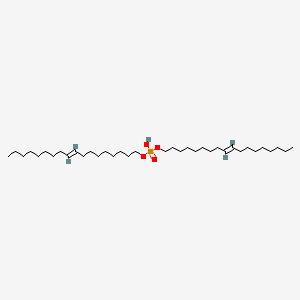
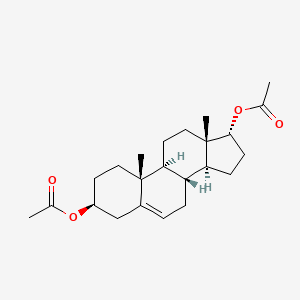
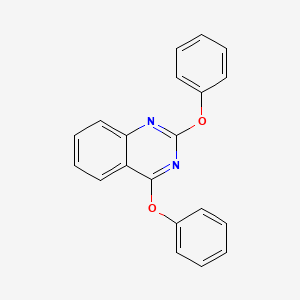
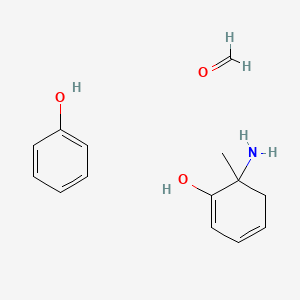
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
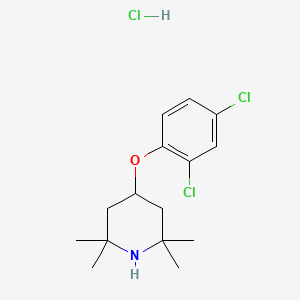
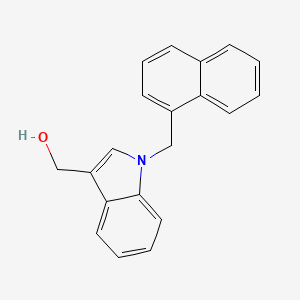
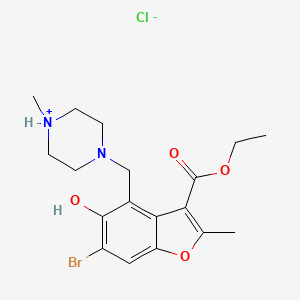
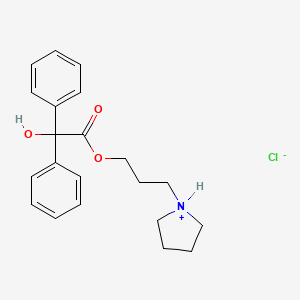
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
